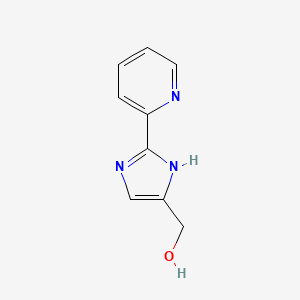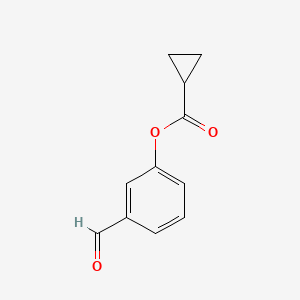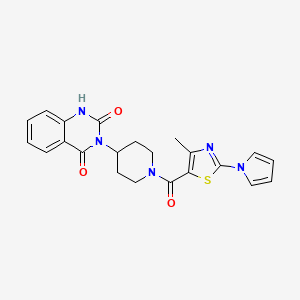![molecular formula C17H17N3OS B2497169 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)pentanamide CAS No. 863588-45-8](/img/structure/B2497169.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, the PI3Kα enzyme, by inhibiting its activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα by N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kα, the compound reduces the activation of this pathway, thereby inhibiting cell growth and proliferation .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3kα suggests that it may have good bioavailability .
Result of Action
The result of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action is the inhibition of cell growth and proliferation . By inhibiting the PI3Kα enzyme and subsequently reducing the activation of the PI3K/AKT/mTOR pathway, the compound can inhibit the growth and proliferation of cells .
Analyse Biochimique
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
The effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide typically involves a multi-step process starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring with a pyridine ring.
Substitution Reactions: The core structure is then functionalized with a phenyl group through substitution reactions.
Industrial Production Methods
Industrial production of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as palladium or copper and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogues of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds with a thiazole ring are known for their diverse pharmacological properties.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their therapeutic potential.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide stands out due to its unique combination of a thiazolo[5,4-b]pyridine core with a phenylpentanamide group, which enhances its biological activity and specificity towards certain molecular targets .
Propriétés
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZIRLNWVFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2497086.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)
![2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B2497091.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497094.png)
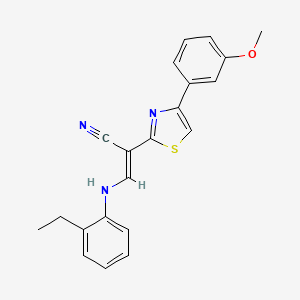
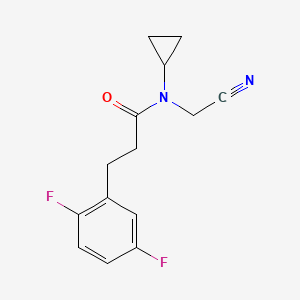
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![2-(1H-imidazol-1-yl)-4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2497100.png)
